molecular formula C8H8N4 B1586744 2-propyl-1H-imidazole-4,5-dicarbonitrile CAS No. 51802-42-7

2-propyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1586744
CAS RN: 51802-42-7
M. Wt: 160.18 g/mol
InChI Key: ZPMNPYFFJQWLLV-UHFFFAOYSA-N
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Description

2-Propyl-1H-imidazole-4,5-dicarbonitrile (2-PIDC) is an organic compound with the molecular formula C7H10N2. It is a colorless liquid with a pungent odor. 2-PIDC is a versatile chemical that has a wide range of applications in synthesis, research, and development. It is used in the production of a variety of products, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the laboratory.

Scientific Research Applications

Catalytic Applications

  • Biphenyl-Substituted Imidazole Derivatives as Catalysts : Compounds including 2-Propyl-1H-imidazole-4,5-dicarbonitrile exhibit potential as catalysts in coupling reactions, specifically in the coupling of nucleoside methyl phosphonamidites. These compounds have shown effective catalytic properties due to their molecular structure and steric interactions (Bats, Schell, & Engels, 2013).

Synthesis of Pharmaceutical Compounds

  • Intermediate in Pharmaceutical Synthesis : 2-Propyl-1H-imidazole-4,5-dicarbonitrile has been identified as a crucial intermediate in the synthesis of specific pharmaceuticals, such as olmesartan, a non-peptide angiotensin II receptor antagonist. The compound serves as a key building block in creating more complex molecules (Wen, Yu, & Tang, 2006).

Material Science and Energetic Compounds

  • High-Nitrogen Compounds for Energetic Materials : 2-Propyl-1H-imidazole-4,5-dicarbonitrile has been synthesized and characterized for use in high-nitrogen compounds, specifically as energetic materials. Its high thermal stability makes it suitable for applications requiring stable energetic compounds (Lewczuk et al., 2020).

Green Chemistry and Efficient Synthesis

  • Facilitating Green Chemistry : This compound plays a role in facilitating more environmentally friendly and efficient chemical synthesis processes. Its involvement in microwave-assisted synthesis and one-step reactions contributes to greener and faster synthesis methods in organic chemistry (Kalhor & Seyedzade, 2020).

Development of High-Performance Resins

  • High-Performance Thermosetting Resins : There is a novel application in the field of polymer science, where 2-Propyl-1H-imidazole-4,5-dicarbonitrile based compounds are used in developing high-performance thermosetting resins. These resins exhibit enhanced thermal and mechanical properties, making them suitable for advanced material applications (Hu et al., 2020).

Construction of Metal-Organic Frameworks

  • Metal-Organic Frameworks (MOFs) : The compound is used in constructing novel zinc metal-organic frameworks. These frameworks exhibit unique structural properties and potential applications in various fields, including catalysis, gas storage, and separation processes (Hu et al., 2010).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds : It also facilitates the synthesis of novel heterocyclic compounds with potential pharmacological applications. These synthesized compounds can be explored for various therapeutic properties (Balewski et al., 2020).

Antimicrobial Applications

  • Potential Antimicrobial Agents : New derivatives of 2-Propyl-1H-imidazole-4,5-dicarbonitrile have been synthesized and evaluated for antimicrobial activity. These compounds showed promising results against various bacterial and fungal species, indicating potential use as antimicrobial agents (Desai et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Derivatives of this compound have been tested as corrosion inhibitors, particularly on mild steel in acidic solutions. Their efficiency in preventing corrosion makes them suitable for industrial applications where metal preservation is crucial (Prashanth et al., 2021).

properties

IUPAC Name

2-propyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNPYFFJQWLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377118
Record name 2-propyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propyl-1H-imidazole-4,5-dicarbonitrile

CAS RN

51802-42-7
Record name 2-propyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 1, but using 16.0 g of diaminomaleonitrile and 24 g of trimethyl orthobutyrate, 18.7 g of the title compound were obtained as crystals, melting at 141°-144° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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